6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
The compound is a derivative of benzothiazine, which is a type of organic compound. It contains a trifluoromethoxy group, which is an electron-withdrawing group often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically .Molecular Structure Analysis
The trifluoromethoxy group in the side chain of similar compounds has been found to decrease the HOMO and LUMO energy levels .Scientific Research Applications
Antimicrobial Activity
A study highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs. These compounds, synthesized using microwave-induced methods, exhibited significant antimicrobial activity against a variety of bacterial strains and fungi. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Synthesis for Radiopharmaceuticals
Another research discussed the high yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination, demonstrating the process's efficacy in producing radiopharmaceuticals with high radiochemical purity. This work underscores the compound's potential application in medical imaging and diagnostics (Chaly & Diksic, 1986).
Material Science and Liquid Crystals
Research into hydrogen-bonded mesomorphic complexes combining hydrophilic and fluorophilic molecular segments showcased the creation of unique materials with potential applications in displays and sensor technology. These materials exhibit hexagonal columnar mesophases, indicating their utility in creating ordered structures for various technological applications (Vogel, Janietz, Prehm, & Tschierske, 2018).
Fluorescent Probes for Sensing
A study on the application of benzothiazole derivatives as fluorescent probes for sensing pH and metal cations demonstrated the versatility of these compounds in environmental and biological monitoring. The high sensitivity to pH changes and selectivity in metal cation sensing highlight the potential of fluorinated benzothiazole derivatives in analytical chemistry (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antimicrobial Agents Synthesis
The synthesis of benzothiazines as antimicrobial agents further underscores the chemical versatility and potential pharmaceutical applications of fluorinated compounds. These studies provide insights into the structural requirements for antimicrobial activity and open avenues for the development of new therapeutic agents (Rathore & Kumar, 2006).
Future Directions
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N2O3S/c17-10-1-6-15-14(7-10)22(9-13(8-21)26(15,23)24)11-2-4-12(5-3-11)25-16(18,19)20/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDPMANIRZUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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